3,7-Bis(dimethylamino)phenothiazine

Description

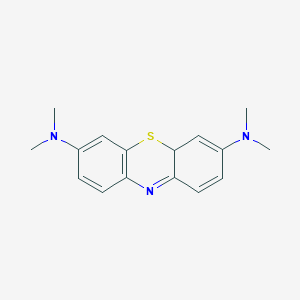

Structure

2D Structure

Properties

Molecular Formula |

C16H19N3S |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

3-N,3-N,7-N,7-N-tetramethyl-4aH-phenothiazine-3,7-diamine |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,15H,1-4H3 |

InChI Key |

DDCCHUHICUGJCF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2C(=NC3=C(S2)C=C(C=C3)N(C)C)C=C1 |

Origin of Product |

United States |

Synthesis and Chemical Modification of 3,7 Bis Dimethylamino Phenothiazine and Its Analogues

General Synthetic Methodologies for the Phenothiazine (B1677639) Core

The construction of the tricyclic phenothiazine framework is the initial challenge in synthesizing 3,7-Bis(dimethylamino)phenothiazine and its derivatives. Various strategies have been developed to achieve this, often categorized into multi-step pathways or more streamlined direct synthesis methods.

Historically, the synthesis of this compound has been accomplished through several multi-step reaction sequences. These pathways, while effective, often involve multiple isolations and purifications of intermediate compounds.

One prominent method begins with the oxidation of N,N-dimethylaniline. mitolab.com This process typically uses an oxidizing agent like sodium nitrate in the presence of a strong acid such as sulfuric acid to form the leuco base of Methylene Blue, which is subsequently oxidized to the final product. mitolab.com Another established pathway starts with N,N-dimethyl-p-phenylenediamine. google.com This route involves reacting N,N-dimethyl-p-phenylenediamine with an inorganic oxidizing agent (e.g., manganese dioxide) and sodium thiosulfate in an acidic aqueous solution to form 2-amino-5-dimethylaminophenylthiosulfonic acid. google.com This intermediate is then reacted with N,N-dimethylaniline and more oxidizing agent to create an indamine-thiosulfonic acid, which is finally cyclized to form the phenothiazine ring of Methylene Blue. google.com

A different multi-step approach, known as Kehrmann's synthesis, starts from the parent phenothiazine ring. google.com This method involves the bromination of phenothiazine at the 3 and 7 positions using bromine, which simultaneously prepares the 3,7-dibromophenothiazin-5-ium bromide intermediate. google.com This intermediate then undergoes an aromatic nucleophilic substitution reaction with dimethylamine (B145610) to yield the bromide form of this compound. google.comgoogle.com A similar process can be performed using chlorine. google.com

Table 1: Overview of Multi-step Synthetic Pathways

| Starting Material | Key Reagents | Key Intermediate(s) | Final Product |

|---|---|---|---|

| N,N-Dimethylaniline | Sodium nitrate, Sulfuric acid | Leuco base of Methylene Blue | 3,7-Bis(dimethylamino)phenothiazin-5-ium salt |

| N,N-dimethyl-p-phenylenediamine | Manganese dioxide, Sodium thiosulfate, N,N-dimethylaniline | 2-amino-5-dimethylaminophenylthiosulfonic acid, Indamine-thiosulfonic acid | 3,7-Bis(dimethylamino)phenothiazin-5-ium salt |

To improve efficiency and reduce costs, direct synthesis and optimized methods have been developed. These approaches aim to minimize the number of steps and avoid the isolation of intermediates.

An improved process allows for the conversion of phenothiazine into 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride or bromide in a "one-pot" reaction. google.comgoogle.com In this optimized method, the initial reaction of phenothiazine with chlorine or bromine to form the 3,7-dihalo-phenothiazin-5-ium intermediate is performed in the same reaction vessel as the subsequent step. google.comgoogle.com Dimethylamine is added directly to this reaction mixture without the need for isolation and purification of the intermediate, streamlining the process significantly. google.comgoogle.com This approach is considered both fast and economically advantageous for producing the target compound to pharmaceutical standards. google.com Purification of the crude product is then carried out through methods like recrystallization from aqueous solutions of hydrochloric acid to ensure high purity. google.comgoogle.com

Derivatization and Functionalization at the 3,7-Positions and Phenothiazine Nitrogen

The phenothiazine scaffold is highly amenable to chemical modification. The 3 and 7 positions are particularly reactive due to the electron-donating effect of the nitrogen atom at position 10. nih.gov This allows for extensive derivatization to create a wide array of analogues with tailored properties. The nitrogen atom itself can also be functionalized to further modify the molecule's characteristics.

Beyond the dimethylamino groups, a variety of substituents can be introduced at the 3 and 7 positions. A significant class of derivatives includes the symmetrical 3,7-bis(N′-arylamino)phenothiazines. nih.gov These compounds can be synthesized from phenothiazine, and synthetic protocols have been developed to introduce arylamino groups bearing ester, carboxylic acid, sulfonic acid, amide, and amine functionalities. nih.gov The introduction of different amines at these positions is a key strategy for creating Methylene Blue analogues for various applications. researchgate.net The functionalization at these positions allows for the generation of a wide series of derivatives with unique redox activity and extended charge delocalization. nih.gov

Table 2: Examples of 3,7-Disubstituted Phenothiazine Derivatives

| Starting Phenothiazine | Reagent(s) | Resulting Functional Group at 3,7-Positions |

|---|---|---|

| 3,7-Dibromophenothiazin-5-ium bromide | Di-substituted amines | Varies based on amine used |

| Phenothiazine | Aniline (B41778) derivatives | N′-arylamino groups |

The development of asymmetrically disubstituted phenothiazines, where the functional groups at the 3 and 7 positions are different, is a more complex synthetic challenge but offers access to molecules with precisely tuned properties. nih.gov Two primary routes have been verified for the synthesis of asymmetrical phenothiazine diarylamino derivatives. nih.gov

Route 1: This approach involves the reaction of a monosubstituted intermediate, 3-(phenylamino)phenothiazin-5-ium triiodide, with a series of different arylamines. This route has been shown to produce the target compounds in higher yields but may have certain limitations. nih.gov

Route 2: This strategy involves reacting various 3-substituted phenothiazine derivatives with a single arylamine, such as aniline. nih.gov

These versatile synthetic approaches make it possible to obtain a series of novel asymmetrical 3,7-di(N′-arylamino)phenothiazines containing a variety of functional groups like esters, tert-butoxycarbonyl, sulfonic acid, hydroxyl, and amine groups. nih.gov

Functionalization of the nitrogen atom at the 10-position of the phenothiazine ring is another important strategy for creating derivatives. mdpi.com N-alkylation and N-acylation are common methods used to modify the core structure.

N-alkylation can be achieved by reacting phenothiazine with alkyl halides, such as 1-dimethylamino-2-propyl chloride or propargyl bromide, often in the presence of a base. researchgate.netijrap.net N-acylation is another route, for example, reacting 10H-phenothiazine with acyl chlorides like 3-chloropropionyl chloride or chloroacetyl chloride. ijrap.netresearchgate.net This reaction typically proceeds by mixing the reactants in a suitable solvent and heating the mixture. ijrap.netresearchgate.net Furthermore, N-phosphorylation of phenothiazine has been demonstrated, leading to products such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide. mdpi.com These N-functionalizations can significantly alter the molecule's electronic properties, solubility, and biological activity. For instance, the introduction of a P=O group can hinder intermolecular π-π stacking, which is relevant for photophysical applications. mdpi.com

Green Chemistry Approaches in Phenothiazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including phenothiazine derivatives, to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Mechanochemical Synthesis Techniques

Mechanochemistry is a branch of chemistry that investigates the chemical and physicochemical transformations of substances that are induced by mechanical energy. In synthetic chemistry, this typically involves solvent-free or low-solvent reactions conducted in a ball mill, where mechanical forces are used to activate, initiate, or accelerate chemical reactions between solid-state reactants.

While specific literature detailing the mechanochemical synthesis of this compound is not widely available, the technique presents a promising green alternative to traditional solution-phase synthesis for phenothiazine derivatives. Mechanochemical methods offer several advantages aligned with green chemistry principles:

Reduced Solvent Use: Reactions are often performed in the absence of a bulk solvent, significantly reducing chemical waste and eliminating the need for costly and environmentally harmful solvent purification and disposal.

Enhanced Reaction Rates: The intense mixing and grinding at the molecular level can lead to faster reaction times compared to conventional methods.

Improved Yields: By driving reactions to completion in a controlled, solvent-free environment, mechanochemistry can result in higher product yields.

Access to Novel Reactivity: Mechanical activation can sometimes lead to different reaction pathways or products than those observed in solution.

The application of mechanochemistry has been successful in various organic transformations, including the synthesis of other heterocyclic compounds. The general procedure involves charging a milling vessel with the reactants and one or more grinding balls. The vessel is then agitated at high speeds, causing the balls to impact the solid reactants, which provides the energy for the chemical reaction to occur. Liquid-Assisted Grinding (LAG) is a related technique where a very small amount of liquid is added to the reaction mixture, which can significantly accelerate the reaction rate.

Given the advantages and its successful application in other areas of organic synthesis, mechanochemical approaches represent a key area for future research in the green synthesis of this compound and its analogues.

Sonochemical Techniques

Sonochemistry utilizes the application of ultrasound to chemical reactions and processes. The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and enormous heating and cooling rates.

The use of ultrasonic irradiation has been shown to be an effective green chemistry approach for the synthesis of phenothiazine derivatives. Studies have demonstrated that sonochemical methods can lead to significant improvements in reaction rates and yields when compared to classical synthetic conditions su.seresearchgate.net.

Key findings from research into the sonochemical synthesis of phenothiazine analogues include:

Increased Yields: Reactions carried out under ultrasonic irradiation consistently show an improvement in product yield.

Reduced Reaction Times: The high-energy environment created by cavitation accelerates the reaction, drastically shortening the time required for completion.

Milder Conditions: Sonication can often promote reactions at lower temperatures than conventional heating, which can be beneficial for thermally sensitive molecules.

For instance, the synthesis of various N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives was successfully carried out using ultrasonic irradiation, resulting in better yields and faster reaction rates than the conventional methods su.seresearchgate.net. This approach exemplifies a greener synthetic route by improving energy efficiency and process intensity.

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final product.

Purification of the crude product is critical to remove unreacted starting materials, intermediates, and by-products. Common techniques employed include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, isopropanol, water, or mixtures thereof) and allowed to crystallize. The process can be repeated multiple times to achieve the desired purity researchgate.net.

Solid-Liquid Separation: Since the final products are often solids that are only slightly soluble in the reaction solvent, they can be separated from the reaction mixture using standard techniques like filtration, sedimentation, or centrifugation researchgate.net.

Ion Exchange Chromatography: This technique is particularly useful for ionic compounds like 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride (Methylene Blue). For example, if the synthesis yields the bromide salt, an ion exchange column can be used to exchange the bromide for chloride, yielding the desired product researchgate.net.

Once purified, the structure and identity of the synthesized compounds are confirmed using a variety of spectroscopic and analytical methods.

| Technique | Purpose and Typical Findings |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule. For phenothiazine derivatives, characteristic peaks for C-H, C=C, C-N, and C-S bonds, as well as substituent groups, are analyzed researchgate.netrsc.orgwikipedia.org. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. 1H NMR confirms the number and environment of protons, while 13C NMR identifies the carbon skeleton. These are essential for confirming the successful synthesis and substitution pattern of the phenothiazine core researchgate.netrsc.orgwikipedia.org. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. This technique confirms the elemental composition and molecular formula of the synthesized product researchgate.netrsc.orgwikipedia.org. |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the molecule. Phenothiazine derivatives typically have characteristic absorption bands in the UV and visible regions of the spectrum, which can be used for identification and quantification rsc.org. |

| Elemental Analysis | Provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is used to confirm the empirical formula of the synthesized product rsc.org. |

These characterization techniques, used in combination, provide unambiguous confirmation of the structure and purity of the synthesized this compound and its analogues.

Electrochemical Behavior and Mechanistic Investigations of 3,7 Bis Dimethylamino Phenothiazine

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 3,7-Bis(dimethylamino)phenothiazine is characterized by its capacity to readily transfer electrons, a feature stemming from the electron-rich nature of the phenothiazine (B1677639) core. This behavior is fundamental to its function in systems requiring electron mediation.

This compound and related phenothiazine derivatives are known to undergo two successive and reversible one-electron oxidation processes. nih.govacs.org This behavior is a hallmark of p-type redox-active compounds. acs.org The initial step involves the oxidation of the neutral phenothiazine molecule to a stable radical cation (PT•+). acs.org A subsequent oxidation step can then convert this radical cation into a dication (PT2+). acs.org

The electrochemical behavior of phenothiazine derivatives, such as bis-(10H-phenothiazin-3-yl)-methane, has been studied using cyclic voltammetry, which typically reveals well-defined peak pairs corresponding to these oxidation events. researchgate.net The first oxidation peak can be assigned to the formation of the radical cation from one of the phenothiazine units within the molecule. researchgate.net The potential at which this first oxidation occurs is influenced by the molecular structure, including the nature of any substituents on the phenothiazine ring and the conformation of the heterocycle. nih.gov Ab initio calculations have demonstrated that both hybridization effects between substituents and the phenothiazine unit, as well as conformational changes during oxidation, play a role in determining the redox potential. nih.gov

The radical cations generated from the oxidation of N-substituted phenothiazines, including this compound, exhibit notable stability. nih.gov This stability is attributed to extensive spin delocalization over the planar phenothiazine backbone and its substituents. nih.govresearchgate.net The reversible nature of the oxidation process gives rise to deeply colored radical cations, a property that makes these compounds valuable as spectroscopic probes in studies of photoinduced electron transfer. mdpi.com

The stability and properties of these radical species have been extensively characterized using a variety of techniques. Spectroscopic methods such as UV/Vis/near-IR spectroscopy are used to monitor the formation of the colored radicals. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is employed to confirm the radical nature of the species and to study their electronic structure. nih.gov The electrochemical characteristics are typically investigated using cyclic voltammetry and spectro-electrochemical analysis. nih.gov Furthermore, single-crystal X-ray diffraction has been used to determine the solid-state structure, revealing that the cationic dye molecules often adopt a planar conformation and stack in an antiparallel fashion through π–π associations. researchgate.netrsc.org Computational studies and the calculation of radical stabilization energy (RSE) provide further insight into the inherent stability of these open-shell species. nih.gov

The electrochemical behavior of this compound is significantly influenced by its environment, particularly the solvent and the supporting electrolyte used in the electrochemical cell. The high solubility of its chloride salt (methylene blue) in both water and various organic solvents allows it to be studied under diverse conditions. news-medical.net The choice of solvent can affect the stability of the generated radical cations and dications, as well as the potentials at which the redox events occur.

The supporting electrolyte, which provides conductivity to the solution, also plays a critical role. The nature of the electrolyte's ions can influence ion-pairing interactions with the charged phenothiazine species, thereby affecting the reversibility and kinetics of the electron transfer processes. Studies on phenothiazine-based dyes in sensitized solar cells have shown that the choice of redox electrolyte, such as iodide/triiodide or cobalt-based complexes, has a direct impact on device performance by altering charge transfer dynamics at the electrode-electrolyte interface. rsc.org For instance, the efficiency of solar cells using a phenothiazine dye varied significantly with different electrolytes, highlighting the importance of the electrochemical environment. rsc.org

Electropolymerization of this compound

The ability of phenothiazine derivatives to be polymerized electrochemically allows for the creation of thin, conductive polymer films on electrode surfaces. These poly(phenothiazine) films have garnered interest for applications in batteries and other electronic devices.

Poly(phenothiazine) films are typically formed through the electrochemical oxidation of monomer units in a suitable electrolyte solution. The process is initiated by the oxidation of the phenothiazine monomer to its radical cation. These reactive radical cations can then couple with each other, leading to the formation of dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface.

To create robust and insoluble polymer films, phenothiazine units are often incorporated into various polymeric architectures. acs.org For instance, they can be attached as side groups to aliphatic polymer backbones or integrated into the main chain of conjugated copolymers. researchgate.net Strategies like Suzuki coupling have been employed to polymerize phenothiazinyl units, a method chosen to overcome the common issue of solubility in the carbonate-based liquid electrolytes used in lithium cells. nih.gov The resulting polymers often exhibit π-interactions between phenothiazine units, which can stabilize the charged states of the polymer. researchgate.net

The structure and properties of the resulting poly(phenothiazine) film can be controlled through various electrochemical parameters during the electropolymerization process. Factors such as the applied potential or current, the concentration of the monomer, and the composition of the electrolyte solution all play a role in determining the final polymer architecture.

By carefully tuning the molecular design of the phenothiazine monomer, the electrochemical properties of the resulting polymer can be tailored for specific applications. researchgate.netmdpi.com For example, attaching electron-donating groups to the phenothiazine core can make its second redox process more accessible and reversible, even in common battery electrolytes. acs.org The incorporation of phenothiazine into different polymer backbones, such as polystyrene or polynorbornene, can modify the extent of π-interactions and influence the material's cycling stability and specific capacity when used as an electrode material. acs.org This ability to tune the optical and electrochemical properties by modifying the polymer structure is crucial for developing efficient materials for applications like organic batteries and solar cells. mdpi.com

Interfacial Electrochemistry and Modified Electrode Surfaces with Phenothiazine Derivatives

The interfacial electrochemistry of phenothiazine derivatives, particularly this compound (commonly known as Methylene Blue, MB), is a subject of extensive research due to its relevance in creating functionalized electrode surfaces for a wide range of applications. The ability of these compounds to be immobilized on electrode surfaces, either through adsorption or electropolymerization, allows for the development of stable and highly responsive electrochemical platforms. nih.govsciepub.com These modified electrodes serve as powerful tools for studying bio-molecular interactions, electrocatalysis, and developing advanced sensors. nih.govnih.gov

The modification of an electrode surface with phenothiazine derivatives significantly alters the electrochemical behavior observed. When Methylene Blue (MB) is studied on a bare gold electrode, it typically displays a pair of symmetrical redox peaks corresponding to the reduction of MB to its colorless form, leucomethylene blue. mdpi.com However, when the electrode is modified, for instance with a self-assembled monolayer, the redox peak currents can decrease, and the peak potentials may shift. mdpi.com The structure of phenothiazine derivatives, which can be easily electropolymerized on an electrode surface, makes them ideal candidates for electrode modification. nih.gov

Detailed Research Findings

Research into phenothiazine-modified electrodes has yielded significant insights into their electrochemical properties and functional capabilities. Studies have demonstrated that the immobilization of these molecules can enhance electron transfer processes and provide specific binding sites for target analytes.

One major area of investigation is the use of phenothiazine-modified electrodes for biosensing. For example, the interaction between Methylene Blue and DNA has been carefully studied using modified gold electrodes. mdpi.comnih.gov When single-stranded DNA (ssDNA) is covalently attached to a gold electrode, the subsequent interaction with MB can be monitored electrochemically. A notable finding is the increased redox peak current of MB when it intercalates into double-stranded DNA (dsDNA) on the electrode surface, compared to its interaction with ssDNA. mdpi.comnih.gov This phenomenon occurs because more MB molecules are concentrated on the dsDNA-modified surface through intercalation into the double helix structure. mdpi.com This principle has been successfully applied to detect specific gene sequences, such as those from genetically modified organisms (GMOs). nih.gov

The electrochemical parameters of modified electrodes are highly dependent on the specific phenothiazine derivative and the experimental conditions, such as pH. For a derivative like 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine adsorbed on a spectrographic graphite (B72142) electrode, cyclic voltammetry studies in aqueous buffer solutions reveal a quasi-reversible 1e⁻/1H⁺ redox process. researchgate.net The heterogeneous electron transfer rate constant (k) for this compound was found to be affected by pH, decreasing as the pH increases. researchgate.net

| Derivative/System | Electrode | Method | Key Findings | Reference |

| Methylene Blue (MB) | Bare Gold | Cyclic Voltammetry | Symmetrical redox peaks from reduction to leucomethylene blue. | mdpi.com |

| MB with dsDNA | DNA/MAA/Au | Cyclic Voltammetry | Peak current increased greatly due to intercalation of MB into the DNA double helix. | mdpi.com |

| 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine | Spectrographic Graphite | Cyclic Voltammetry | Showed good electrocatalytic activity for NADH oxidation with an efficiency of 67%. | researchgate.net |

| Thionine Chloride (TC) | Indium Tin Oxide (ITO) | Diazotization-reduction / Oxidative polymerization | Immobilized TC fluoresced and showed substantial binding affinity for Glucose Oxidase (GOx). | nih.gov |

| Phenothiazine Polymer Film (PPT) | Indium Tin Oxide (ITO) | Electropolymerization | Created a stable photoelectrode with abundant quaternary ammonium (B1175870) salt groups for PEC sensing. | nih.gov |

Furthermore, phenothiazine-modified electrodes have proven to be effective platforms for studying protein adsorption. Thionine chloride and its analogues, when immobilized on indium-doped tin oxide (ITO) electrodes, exhibit fluorescence and a strong affinity for proteins like glucose oxidase (GOx). nih.gov The adsorption of GOx onto these modified surfaces can be monitored through changes in fluorescence or by measuring the charge-transfer resistance (RCT) of a redox probe like Fe(CN)₆³⁻/⁴⁻. nih.gov The study found that the adsorbed GOx maintained its native bioactivity, enabling the modified electrode to function as a glucose sensor capable of detecting concentrations from 1 to 60 mM. nih.gov

The stability of these modified surfaces is a critical factor for practical applications. For electrodes modified with 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine, repetitive cyclic voltammetry scans showed a stable electrochemical response over time. researchgate.net Similarly, polymeric films created via electropolymerization of phenothiazine monomers on ITO surfaces also demonstrate excellent stability. nih.gov

The electrochemical parameters for various phenothiazine derivatives on modified electrodes have been quantified in several studies. These parameters provide a deeper understanding of the electron transfer kinetics at the electrode-solution interface.

| Phenothiazine Derivative | pH | Heterogeneous Electron Transfer Rate Constant (k) | Transfer Coefficient (α) | Reference |

| 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine | 7 | 0.73 s⁻¹ | - | researchgate.net |

| 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride | 7.0 | 8.3 × 10⁻⁴ cm s⁻¹ | 0.52 | researchgate.net |

| 3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chloride | 7.0 | 7.4 × 10⁻⁴ cm s⁻¹ | 0.36 | researchgate.net |

| Electropolymerized Product of PhTz-(NH₂)₂ | - | 4.5 × 10⁻¹ s⁻¹ | - | researchgate.net |

These findings collectively illustrate that modifying electrode surfaces with this compound and its derivatives provides a versatile and effective strategy for a variety of electrochemical applications, from highly specific biosensors to stable electrocatalytic systems.

Photophysical Properties and Spectroscopic Studies of 3,7 Bis Dimethylamino Phenothiazine

Light Absorption and Emission Characteristics

Electronic Transitions in π-Conjugated Systems

3,7-Bis(dimethylamino)phenothiazine, commonly known as Methylene Blue (MB), is a phenothiazine (B1677639) dye characterized by a π-conjugated system that is responsible for its distinct optical and electronic properties. rsc.orgrsc.org The core structure consists of a tricyclic aromatic system with nitrogen and sulfur heteroatoms, which imparts a non-planar, butterfly-like conformation. acs.orgmdpi.com The electronic properties of phenothiazine derivatives can be readily tuned by functionalization at various positions, influencing their application in diverse fields such as dye-sensitized solar cells and photoredox catalysis. rsc.orgrsc.orgbeilstein-journals.org

The absorption spectrum of this compound typically exhibits intense bands in the visible region, which are attributed to π-π* electronic transitions within the conjugated framework. mdpi.com For instance, in aqueous solutions, Methylene Blue displays a prominent absorption maximum around 662 nm. nih.gov The presence of electron-donating dimethylamino groups at the 3 and 7 positions significantly influences the electronic structure and the energy of these transitions. acs.org The π-conjugated system in these dyes facilitates intramolecular charge transfer (ICT), a phenomenon crucial for their application in optoelectronics. researchgate.net The extent of this charge transfer can be modulated by the introduction of different electron donor or acceptor groups, the length of the π-conjugated system, and the polarity of the surrounding medium. rsc.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in rationalizing the electronic transitions observed experimentally. nih.govresearchgate.net These calculations help in assigning the observed absorption bands to specific molecular orbitals and understanding the nature of the excited states. For example, in some phenothiazine derivatives, the absorption spectra show distinct bands corresponding to n-π* and π-π* transitions. mdpi.com The non-planar structure of the phenothiazine core can, however, make the assignment of n-π* transitions more complex. mdpi.com

Fluorescence and Quantum Yield Studies in Diverse Environments

The fluorescence properties of this compound are highly sensitive to its environment. In aqueous solutions, Methylene Blue has a tendency to form aggregates, primarily dimers, which significantly quenches its fluorescence. nih.govsci-hub.red This aggregation is concentration-dependent, with dimerization becoming more prominent at higher concentrations. nih.govnih.gov The formation of dimers often leads to a blue shift in the absorption spectrum and a decrease in the fluorescence quantum yield. nih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, varies considerably with the solvent. For instance, in water, the quantum yield of Methylene Blue is relatively low due to aggregation and other non-radiative decay pathways. nih.gov However, in organic solvents like dimethyl sulfoxide (B87167) (DMSO), the quantum yield increases drastically. nih.govsci-hub.red This enhancement is attributed to the prevention of dye aggregation and changes in the solvent viscosity. nih.govsci-hub.red The relationship between fluorescence intensity and solvent viscosity has led to the suggestion that Methylene Blue can act as a viscosity probe. nih.govsci-hub.red

The interaction with biological macromolecules can also modulate the fluorescence of this compound. For example, when Methylene Blue binds to acetylcholinesterase, a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum is observed, and its fluorescence properties are altered. nih.gov Similarly, the fluorescence lifetime and quantum yield can be affected by the presence of proteins and the pH of the medium. researchgate.net

Table 1: Photophysical Properties of this compound in Different Environments

| Solvent/Environment | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Water | 662 | - | Low | nih.govnih.gov |

| Dimethyl Sulfoxide (DMSO) | - | - | High | nih.govsci-hub.red |

| n-Hexane | - | - | 0.19 (for a derivative) | beilstein-journals.org |

| In the presence of Acetylcholinesterase | 682 | - | - | nih.gov |

Solvatochromic Effects on Photophysical Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is prominent in dyes like this compound due to the change in the energy difference between the ground and excited states in solvents of varying polarity. The strong intramolecular charge transfer character of phenothiazine derivatives makes them particularly susceptible to solvatochromic shifts. researchgate.net

The absorption and emission spectra of this compound exhibit significant shifts in different solvents. researchgate.netacs.org For example, a detailed study on the photophysical properties of Methylene Blue in water and aqueous solutions of dimethyl sulfoxide (DMSO) revealed that the addition of DMSO prevents the dimerization of the dye molecules. nih.govsci-hub.red This leads to changes in the absorption spectra, from which dimerization constants and changes in standard Gibbs energy can be calculated. nih.govsci-hub.red

The Stokes shift, which is the difference between the absorption and emission maxima, is also influenced by the solvent environment. nih.gov In a study involving various polar aprotic solvents like N,N-dimethylformamide, acetonitrile, and acetone, it was suggested that the structural effect of water is a major factor in the aggregation phenomenon of Methylene Blue. nih.govsci-hub.red The solvatochromic behavior of phenothiazine derivatives is a key aspect in designing molecules for specific applications, such as sensors and probes, where a change in the local environment needs to be detected. rsc.org

Photosensitization Mechanisms

Singlet Oxygen Generation Pathways and Efficiency

This compound is a well-known photosensitizer, meaning it can absorb light and transfer the energy to other molecules, particularly molecular oxygen. wikipedia.org This process is central to its application in photodynamic therapy (PDT). researchgate.netbrcrecovery.com Upon light absorption, the photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). mdpi.com

There are two primary mechanisms for photosensitization: Type I and Type II. mdpi.com The Type II mechanism involves the direct transfer of energy from the triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), which is a triplet, to generate highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov The Type I mechanism involves electron or hydrogen atom transfer between the excited photosensitizer and a substrate, leading to the formation of radical ions or free radicals. mdpi.com

Methylene Blue is known to generate singlet oxygen with a relatively high quantum yield (ΦΔ), which is approximately 0.5 in certain environments. mdpi.com However, the efficiency of singlet oxygen generation can be influenced by several factors, including the solvent, the concentration of the photosensitizer, and the presence of other molecules. nih.govmdpi.com For instance, the aggregation of Methylene Blue molecules, which is common in aqueous solutions, can favor the Type I pathway and reduce the yield of singlet oxygen. mdpi.com The formulation of Methylene Blue in different media, such as a mixture of glycerol, ethanol, and water, has been shown to enhance singlet oxygen generation compared to water-based formulations. nih.gov

Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of this compound and its derivatives are complex and have been studied using techniques like laser flash photolysis. researchgate.net Following excitation, the molecule can undergo several competing processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The lifetime of the excited states is a crucial parameter that determines the efficiency of subsequent photochemical reactions.

The triplet state of Methylene Blue is a key intermediate in its photosensitizing action. researchgate.net The energy of this triplet state must be sufficient to excite ground-state oxygen to its singlet state. The lifetime of the triplet state can be in the microsecond range, allowing for efficient energy transfer to oxygen. beilstein-journals.org

Energy transfer processes are fundamental to the function of phenothiazine-based systems in various applications. In the context of photodynamic therapy, the primary energy transfer is from the triplet state of the photosensitizer to molecular oxygen. photochemcad.com In other systems, such as those designed for solar cells or photocatalysis, energy transfer can occur between different components of a molecular assembly. rsc.org For instance, in donor-acceptor systems involving phenothiazine, photoinduced electron transfer is a key process. beilstein-journals.org The efficiency of these energy and electron transfer processes is highly dependent on the molecular structure, the distance and orientation between the donor and acceptor moieties, and the surrounding environment. beilstein-journals.org Studies on phenothiazine radical cations have also revealed a manifold of excited doublet states that can participate in energy-demanding oxidation reactions. acs.org

Aggregation Effects on Photophysical Behavior

The tendency of 3,7-bis(dimethylamino)phenothiazin-5-ium cations to aggregate in aqueous solutions is a well-documented phenomenon that profoundly impacts its light-absorbing and emitting characteristics. This aggregation is primarily driven by van der Waals forces and hydrophobic interactions between the planar aromatic rings of the molecules. The extent of aggregation is highly dependent on factors such as concentration, temperature, solvent polarity, and the presence of electrolytes or other interacting species. researchgate.netresearchgate.net

In aqueous solutions, 3,7-bis(dimethylamino)phenothiazin-5-ium exists in a monomer-dimer equilibrium. researchgate.net As the concentration of the dye increases, the equilibrium shifts towards the formation of dimers. These dimers are typically H-type aggregates, where the molecules are stacked in a face-to-face arrangement. researchgate.netnih.gov This parallel alignment of the transition dipoles of the monomer units leads to a hypsochromic (blue) shift in the absorption spectrum. researchgate.net

Beyond dimerization, at higher concentrations or in the presence of certain surfaces or additives, the formation of higher-order aggregates, such as trimers and tetramers, can occur. cambridge.orgacs.orgnih.gov The formation of these larger aggregates further complicates the photophysical behavior of the solution. For instance, J-aggregates, characterized by a head-to-tail arrangement of molecules and a bathochromic (red) shift in the absorption spectrum, have also been reported, particularly when the dye is adsorbed on surfaces like clay minerals. cambridge.org

The equilibrium between these different aggregated species is dynamic and can be influenced by various external factors. For example, the addition of organic solvents with low dielectric constants can disrupt the hydrophobic interactions and lead to a decrease in the dimerization constant. researchgate.net

Table 1: Equilibrium Constants for Methylene Blue Aggregation

| Equilibrium | Equilibrium Constant (K) | Conditions | Reference |

| 2MB⁺ ↔ (MB⁺)₂ | Kd = 2380 M⁻¹ | Aqueous solution | researchgate.net |

| 2MB⁺ ↔ (MB⁺)₂ | Keq = 3.97 x 10³ M⁻¹ | Aqueous solution, 20 °C | datapdf.com |

| 3MB⁺ ↔ (MB⁺)₃ | - | Studied in acidic solutions | nih.gov |

| 4MB⁺ ↔ (MB⁺)₄ | - | Studied in highly concentrated aqueous solutions | acs.org |

This table presents data for Methylene Blue (MB⁺), the cationic form of this compound.

UV-visible absorption spectroscopy is a primary tool for studying the aggregation of 3,7-bis(dimethylamino)phenothiazin-5-ium. The monomeric form exhibits a characteristic absorption maximum (λmax) in the range of 664-668 nm. researchgate.netomlc.org The formation of H-type dimers is clearly indicated by the appearance of a new absorption band at a shorter wavelength, typically around 610-614 nm. researchgate.netdatapdf.com The presence of an isosbestic point in the concentration-dependent spectra is often indicative of a simple monomer-dimer equilibrium.

The formation of higher-order H-aggregates can lead to an even more pronounced blue shift, with absorption bands appearing at wavelengths as low as 570 nm. cambridge.org Conversely, the less common J-aggregates are identified by a red-shifted absorption band. cambridge.org The changes in the absorption spectrum upon aggregation are a direct consequence of the excitonic coupling between the chromophores in the aggregate.

Several strategies can be employed to inhibit or control the aggregation of this compound derivatives:

Modification of the Molecular Structure: The introduction of bulky substituents on the phenothiazine core can sterically hinder the close approach required for aggregation. For example, arylamine substituents at the 3 and 7 positions have been shown to inhibit aggregation. nih.gov

Solvent Effects: As mentioned, using mixed aqueous-organic solvents with lower dielectric constants can reduce the driving force for aggregation. researchgate.net

Addition of Surfactants: Surfactant molecules can form micelles that encapsulate the dye monomers, preventing their self-association.

Interaction with Macromolecules: Binding to macromolecules such as DNA can also prevent self-aggregation, as the dye molecules intercalate or bind to the grooves of the DNA helix. nih.gov

Table 2: Spectroscopic Data for 3,7-Bis(dimethylamino)phenothiazin-5-ium Species

| Species | Absorption Maximum (λmax) | Type of Aggregate | Reference |

| Monomer | 664-668 nm | - | researchgate.netomlc.org |

| Dimer | 610-614 nm | H-type | researchgate.netdatapdf.com |

| H-aggregates | ~572 nm | Higher-order | cambridge.org |

| J-aggregates | ~760 nm | - | cambridge.org |

This table presents data for Methylene Blue, the cationic form of this compound, in various states of aggregation.

Theoretical and Computational Chemistry of 3,7 Bis Dimethylamino Phenothiazine

Electronic Structure Elucidation using Quantum Chemical Methods

Quantum chemical methods are powerful tools for understanding the arrangement and energy of electrons within a molecule. For 3,7-bis(dimethylamino)phenothiazine and its derivatives, these calculations are crucial for explaining their well-known chromatic and electrochemical properties.

Density Functional Theory (DFT) is a mainstay for calculating the ground-state electronic structure of phenothiazine (B1677639) derivatives. researchgate.net Researchers commonly employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to optimize the molecular geometry and determine various chemical properties. researchgate.netmdpi.com

DFT calculations reveal key structural features, such as the characteristic bending of the phenothiazine core. mdpi.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a primary focus. The energy and distribution of these orbitals are fundamental to the molecule's reactivity and electronic transitions. For instance, in related phenothiazine-based dyes, the HOMO is typically localized on the electron-donating phenothiazine core, while the LUMO is situated on an acceptor part of the molecule. researchgate.net This spatial separation is a key indicator of charge transfer characteristics upon excitation.

Table 1: Representative DFT Calculation Parameters for Phenothiazine Derivatives

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP | A hybrid functional that balances accuracy and computational cost for organic molecules. researchgate.netmdpi.comnih.gov |

| Basis Set | 6-311++G(d,p), 6-31G(d,p) | Provides a flexible description of electron distribution, including diffuse and polarization functions. researchgate.netmdpi.comnih.gov |

| Key Outputs | Optimized Geometry, Frontier Orbital Energies (HOMO/LUMO), Molecular Electrostatic Potential (MEP) | Describes the molecule's stable structure, electronic reactivity, and sites susceptible to electrophilic/nucleophilic attack. researchgate.netresearchgate.net |

To understand the vibrant color of this compound, its excited states and optical absorption properties are studied using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method builds upon ground-state DFT calculations to simulate the molecule's response to light, predicting its UV-visible absorption spectrum.

TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions. researchgate.net For phenothiazine dyes, the absorption spectra typically show distinct bands. A prominent band in the visible region is often classified as an intramolecular charge transfer (ICT) transition, where an electron moves from the HOMO (donor part) to the LUMO (acceptor part). researchgate.net Another band at shorter wavelengths is usually described as a π-π* transition localized on the aromatic system. researchgate.net TD-DFT calculations on similar phenothiazine structures have shown that HOMO-LUMO excitation leads to significant changes in bond lengths, with C-N and C-S bonds becoming shorter and stronger in the excited state. mdpi.com

Table 2: Typical Electronic Transitions in Phenothiazine Dyes from TD-DFT

| Transition Type | Typical Spectral Region | Description |

|---|---|---|

| π-π* | < 480 nm | Excitation of electrons within the conjugated π-system of the phenothiazine core. researchgate.net |

| Intramolecular Charge Transfer (ICT) | > 480 nm | Electron transition from the electron-rich phenothiazine donor to an electron-acceptor moiety. researchgate.net |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational models are not only descriptive but also predictive, allowing for the simulation of various spectra and the exploration of potential chemical reaction mechanisms.

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. nih.gov By computing the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, etc.) to the peaks observed in experimental spectra. nih.gov

For accurate correlation, the calculated theoretical wavenumbers, which are typically derived for the gaseous state, are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to compensate for systematic errors in the method and differences in the physical state of the sample. nih.gov The agreement between scaled theoretical frequencies and experimental data validates the accuracy of the computed molecular structure. nih.gov This analysis is further enhanced by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual bond stretches and angle bends to each vibrational mode. nih.gov

Computational models provide deep mechanistic insights, particularly into the charge transfer processes that are central to the function of this compound in various applications. The concept of intramolecular charge transfer (ICT), where an electron is transferred from the dimethylamino donor groups through the phenothiazine bridge, is a key feature. researchgate.net

DFT and TD-DFT studies on analogous systems show that the efficiency of this charge transfer is directly related to the energies and spatial distributions of the frontier molecular orbitals. researchgate.net The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electron-rich (negative potential, typically around the nitrogen and sulfur atoms) and electron-poor (positive potential) regions of the molecule, further clarifying the donor-acceptor relationship within the structure. researchgate.net These models confirm that upon electronic excitation, electron density shifts from the donor dimethylamino groups and the phenothiazine ring towards other parts of the molecule or an external acceptor. researchgate.net

Structure-Property Relationship Modeling (Computational Approaches)

A significant advantage of computational chemistry is its ability to establish clear structure-property relationships. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can predict how changes will affect the molecule's performance.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methylene Blue |

| 3,7-bis(dimethylamino)phenothiazin-5-ium |

| B3LYP |

| HOMO (Highest Occupied Molecular Orbital) |

| LUMO (Lowest Unoccupied Molecular Orbital) |

| MEP (Molecular Electrostatic Potential) |

Intermolecular Interactions and Crystal Structure Analysis (Computational and Experimental)

The spatial arrangement of 3,7-Bis(dimethylamino)phenothiazin-5-ium (commonly known as the Methylene Blue cation, MB⁺) in the solid state is dictated by a complex interplay of intermolecular forces. Experimental X-ray diffraction studies, complemented by computational analyses, have provided significant insights into its crystal structure and the nature of these interactions.

Experimental Crystal Structure

The crystal structure of the chloride salt of this compound has been determined, most notably as a hydrated form. An early and detailed analysis identified the structure as 3,7-bis(dimethylamino)phenothiazin-5-ium chloride pentahydrate (C₁₆H₁₈N₃S⁺·Cl⁻·5H₂O). deepdyve.comiucr.orgrsc.org This compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.orgrsc.org The crystal packing reveals that the planar cationic dye molecules are organized into sheets. deepdyve.comrsc.orgrsc.org These sheets are associated with chloride ions and a clathrate-like network of water molecules that is perpendicular to the planes of the phenothiazinium units. deepdyve.comrsc.org

More recent studies have characterized other crystalline phases, including a dihydrate form, C₁₆H₁₈N₃S⁺·Cl⁻·2H₂O. iucr.orgiucr.org In these structures, the planar MB⁺ cations are typically arranged in an antiparallel fashion, which facilitates significant π–π stacking interactions. iucr.orgiucr.orgchemrj.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈N₃SCl·5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.646 (9) |

| b (Å) | 31.106 (17) |

| c (Å) | 6.992 (2) |

| β (°) | 96.70 (6) |

| Volume (ų) | 2083.6 |

| Z | 4 |

Data sourced from Marr et al. (1971 & 1972). deepdyve.comiucr.orgrsc.org

The bond lengths within the phenothiazinium core suggest a partially quininoid structure, with the positive charge being significantly localized on the exocyclic dimethylamino groups. deepdyve.comrsc.org The planarity of the tricyclic system is a key feature, enabling the close approach of adjacent molecules. iucr.orgiucr.org

| Bond | Length (Å) |

|---|---|

| S(5)-C(4a) | 1.738 |

| S(5)-C(5a) | 1.721 |

| N(10)-C(9a) | 1.349 |

| N(10)-C(10a) | 1.356 |

| C(3)-N(12) | 1.344 |

| C(7)-N(11) | 1.331 |

Data sourced from Chiu & Marr (1972). iucr.org

Intermolecular Interactions

The supramolecular architecture in the crystals of Methylene Blue salts is dominated by π–π stacking and hydrogen bonding.

π–π Stacking: The planar nature of the MB⁺ cation promotes face-to-face stacking. In the dihydrate and bisulfite crystalline forms, the cationic dye molecules are arranged in an antiparallel manner, leading to substantial π–π stacking. The mean interplanar distances for these interactions have been measured at 3.326(4) Å in the dihydrate and 3.550(3) Å in the bisulfite salt. iucr.org In a tetrachloridocobaltate(II) salt, similar antiparallel π–π stacking is observed with an average interplanar distance of 3.482 Å. chemrj.org This stacking is a critical factor in the organization of the molecules into columns or sheets within the crystal lattice.

Hydrogen Bonding: In the hydrated crystal structures, water molecules play a crucial role in stabilizing the lattice by forming extensive hydrogen bond networks. iucr.org For instance, in the chloride dihydrate structure, water molecules create a network of hydrogen bonds where the MB⁺ cation acts as both a donor (via its aromatic and methyl C-H groups) and an acceptor (via the central nitrogen atom). iucr.orgiucr.org The chloride anions are also integrated into this network. This intricate web of hydrogen bonds links the stacked columns of cations, creating a stable three-dimensional structure. In contrast, in an anhydrous bisulfite salt, the absence of water molecules leads to a different packing arrangement where anion-anion interactions become more significant. iucr.org

Computational Analysis and Hirshfeld Surface

Computational methods, particularly Hirshfeld surface analysis, have been employed to visualize and quantify the various intermolecular interactions within the crystal structure. This analysis maps the close contacts between neighboring molecules.

For two different crystalline phases of Methylene Blue (a chloride dihydrate and a bisulfite salt), Hirshfeld analysis provided a detailed breakdown of the intermolecular contacts. iucr.org Similarly, a study on a [MB]₂[CoCl₄] salt quantified the contributions of different interactions to the total Hirshfeld surface. chemrj.org

The results consistently show that H···H contacts make up the most significant portion of the surface area, accounting for 46.7% and 46.8% for the two crystallographically independent MB⁺ cations in the cobaltate salt. chemrj.org This indicates the high density of hydrogen atoms on the molecular surface. Contacts involving chlorine (H···Cl/Cl···H) and carbon (C···H/H···C and C···C) are also important contributors. The C···C contacts, representing the π–π stacking, were found to contribute approximately 8% to the Hirshfeld surface in the cobaltate complex. chemrj.org

| Interaction Type | Contribution for MB(A)⁺ (%) | Contribution for MB(B)⁺ (%) |

|---|---|---|

| H···H | 46.7 | 46.8 |

| H···Cl/Cl···H | 22.2 | 22.0 |

| C···H/H···C | 12.7 | 12.6 |

| C···C | 7.9 | 8.1 |

| Other | 10.5 | 10.5 |

Data sourced from Aslan et al. (2020). chemrj.org

Furthermore, Density Functional Theory (DFT) calculations have been used to investigate the interactions between Methylene Blue and other molecules. For example, in a complex with sodium alginate, interactions were identified between the carboxylate groups of the polymer and the nitrogen, carbon, and sulfur atoms of the MB⁺ cation. nih.gov These computational studies support the experimental findings and provide deeper insight into the electronic nature of the intermolecular forces governing the behavior of this compound in condensed phases.

Advanced Applications of 3,7 Bis Dimethylamino Phenothiazine in Chemical Research

Analytical Chemistry and Sensing Platforms

3,7-Bis(dimethylamino)phenothiazine, a prominent member of the phenothiazine (B1677639) class of heterocyclic compounds, has garnered significant attention in analytical chemistry. nih.gov Its inherent redox activity and chromophoric properties make it a versatile building block for the development of sophisticated sensing platforms. nih.gov These platforms are designed for the sensitive and selective detection of a wide array of chemical species, ranging from simple inorganic ions to complex organic molecules. The unique electronic structure of the phenothiazine core allows for fine-tuning of its photophysical and electrochemical characteristics through chemical modification, enabling the creation of tailored sensors for specific analytical challenges. mdpi.com

Development of Chemical and Electrochemical Sensors

The development of sensors based on this compound and its derivatives has emerged as a dynamic area of research. These sensors leverage the compound's ability to undergo reversible oxidation-reduction reactions, which can be monitored through electrochemical techniques or result in observable changes in color or fluorescence. nih.govrsc.org The design of these sensors often involves the immobilization of the phenothiazine unit onto a solid support, such as an electrode surface, or its incorporation into a larger molecular framework that includes a specific recognition element for the target analyte.

Principles of Sensor Design and Operation

The operational principle of sensors utilizing this compound is fundamentally linked to its redox properties. In electrochemical sensors, the phenothiazine moiety acts as a redox-active transducer. When the target analyte interacts with the sensor, it can induce a change in the oxidation state of the phenothiazine, leading to a measurable electrical signal, such as a change in current or potential. Voltammetric techniques are commonly employed to characterize and operate these sensors. rsc.org

For optical sensors, the sensing mechanism often relies on changes in the absorption or fluorescence properties of the phenothiazine derivative upon interaction with the analyte. This can occur through various mechanisms, including intramolecular charge transfer (ICT), which can be triggered by the analyte binding to a recognition site on the sensor molecule. mdpi.com The design of such sensors requires careful consideration of the interplay between the phenothiazine fluorophore and the analyte recognition unit to ensure a significant and selective optical response.

Detection of Inorganic Ions (e.g., Cyanide, Hypochlorite)

Phenothiazine-based fluorescent sensors have been successfully developed for the detection of the highly toxic cyanide anion (CN⁻). mdpi.com The design of these sensors often involves the conjugation of a phenothiazine fluorophore with a unit that can undergo a nucleophilic reaction with cyanide. This reaction can induce an ICT effect within the molecule, leading to a quenching of the fluorescence signal. mdpi.com Such sensors have demonstrated good sensitivity, selectivity, and rapid response times for cyanide detection.

Similarly, dual-responsive fluorescent sensors capable of detecting both hypochlorite (B82951) (ClO⁻) and cyanide have been engineered. The detection mechanism for hypochlorite typically involves the oxidation of a specific part of the sensor molecule, leading to a distinct change in its fluorescence properties. These sensors have shown high selectivity and sensitivity, with low detection limits, making them suitable for applications in environmental and biological samples.

Detection of Organic Molecules (e.g., Vanillin, Anionic Surfactants)

The detection of anionic surfactants is a notable application of this compound, particularly in the form of its chloride salt, Methylene Blue. The standard analytical procedure, known as the Methylene Blue Active Substances (MBAS) method, is based on the formation of an ion pair between the cationic Methylene Blue dye and an anionic surfactant. nih.gov This ion pair can be extracted from an aqueous phase into an organic solvent like chloroform. The intensity of the blue color in the organic phase, which is proportional to the concentration of the anionic surfactant, is then measured spectrophotometrically. nih.gov This method has been adapted for continuous flow analysis systems, offering a faster and more sensitive determination of anionic surfactants in samples such as river water. nih.gov

Detection of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Derivatives of this compound are utilized in the development of probes for the detection of reactive oxygen species (ROS). For instance, leucomethylene blue, the reduced and colorless form of Methylene Blue, can be oxidized by various ROS, resulting in the formation of the colored Methylene Blue. This colorimetric change allows for the detection of ROS. Probes based on this principle have been designed to detect a broad spectrum of ROS and reactive nitrogen species (RNS). d-nb.info

The detection of the highly reactive hydroxyl radical (•OH) is a significant challenge in analytical chemistry. While various methods exist, including aromatic hydroxylation assays, the direct application of this compound for this specific purpose is an area of ongoing research. nih.gov The principle would involve the radical-mediated oxidation of the phenothiazine core, leading to a detectable signal.

Use as Redox Indicators in Chemical Systems

This compound, in its cationic form as Methylene Blue, is a well-established redox indicator. news-medical.netgoogle.com Its utility as an indicator stems from its distinct color change upon transitioning between its oxidized (blue) and reduced (colorless) forms. This reversible redox cycling occurs at a specific electrode potential, making it suitable for monitoring the progress of redox titrations and other electrochemical processes. The low redox potential of Methylene Blue allows it to readily participate in electron transfer reactions. news-medical.net

The following table summarizes the applications of this compound derivatives in sensing:

| Analyte Category | Specific Analyte | Sensing Principle | Detection Method |

| Inorganic Ions | Cyanide (CN⁻) | Nucleophilic addition inducing ICT | Fluorescence Quenching |

| Hypochlorite (ClO⁻) | Oxidation of the sensor molecule | Fluorescence Change | |

| Organic Molecules | Anionic Surfactants | Ion pair formation and extraction | Spectrophotometry |

| Reactive Species | Reactive Oxygen Species (ROS) | Oxidation of a reduced phenothiazine derivative | Colorimetric/Fluorometric |

Bioanalytical Research Probes (excluding clinical diagnosis)

In the realm of bioanalytical chemistry, this compound serves as a powerful probe for investigating complex biological interactions at the molecular level. Its ability to interact with biomolecules and produce measurable signals makes it an invaluable tool for non-clinical research.

This compound is widely employed as an electrochemical indicator for studying the interactions between molecules and DNA. Its planar aromatic structure allows it to interact with DNA through several mechanisms, primarily intercalation and electrostatic binding. These interactions form the basis of many electrochemical DNA biosensors.

When this compound intercalates, it inserts itself between the base pairs of the DNA double helix. This mode of binding is particularly strong with double-stranded DNA (dsDNA). Additionally, as a cationic dye, it can electrostatically interact with the anionic phosphate backbone of both single-stranded DNA (ssDNA) and dsDNA. These binding events can be sensitively detected using electrochemical techniques such as cyclic voltammetry and differential pulse voltammetry. The binding of the compound to DNA often results in a change in its electrochemical signal—either a decrease or an increase in the peak current or a shift in the redox potential—which can be correlated with the concentration or conformation of the DNA. mdpi.comnih.gov

Research has demonstrated that the electrochemical response of this compound differs significantly when interacting with ssDNA versus dsDNA, allowing for the development of hybridization sensors. For example, some studies have reported that ssDNA-modified electrodes produce a large electrochemical signal for the compound, which is significantly attenuated upon hybridization with a complementary strand to form dsDNA. This signal change is the basis for detecting specific DNA sequences. The interaction is also sensitive to single-nucleotide mismatches within the DNA duplex, making it a valuable tool for genetic research.

| Interaction Mode | Description | Effect on Electrochemical Signal |

| Intercalation | Insertion of the planar molecule between DNA base pairs. | Typically causes a negative shift in the redox potential, indicating stronger binding to dsDNA. |

| Electrostatic Binding | Attraction between the cationic dye and the anionic DNA phosphate backbone. | Contributes to the overall binding affinity and can influence the peak current. |

| Guanine Preference | Preferential binding to guanine-rich sequences. | Can be exploited for sequence-specific detection. |

This table summarizes the primary interaction mechanisms of this compound with DNA and their typical electrochemical consequences.

The utility of this compound as an imaging agent in research models is rooted in its distinct photophysical properties, particularly its strong optical absorption and its ability to generate photoacoustic signals. It is increasingly used in advanced imaging techniques like photoacoustic imaging (PAI). nih.govumn.edu

The fundamental principle behind its function in PAI is the generation of ultrasonic waves following the absorption of light. When a molecule absorbs a laser pulse, it is excited to a higher energy state. The subsequent non-radiative relaxation of this excited state generates heat, causing thermoelastic expansion of the surrounding tissue, which in turn produces a detectable ultrasound wave. This compound is an excellent contrast agent for this technique due to its strong absorption in the red/near-infrared (NIR) region (around 660 nm), where biological tissues have low absorption, allowing for deeper light penetration. spiedigitallibrary.orgmdpi.com

A more advanced application utilizes the concept of photoacoustic lifetime imaging (PALI). This technique probes the excited-state lifetime of the contrast agent. The triplet excited-state lifetime of this compound is highly sensitive to the local molecular environment, particularly the concentration of dissolved oxygen. In a deoxygenated environment, it has a long triplet lifetime, but in the presence of oxygen, this lifetime is significantly shortened due to energy transfer to oxygen molecules, which generates singlet oxygen. This oxygen-dependent quenching of the excited state can be measured by PALI, allowing for non-invasive, three-dimensional mapping of tissue oxygen levels in preclinical research models. spiedigitallibrary.org

Furthermore, the aggregation state of this compound provides another mechanism for imaging contrast. In aqueous solutions, it exists in equilibrium between its monomeric and dimeric forms, each having distinct optical absorption spectra and excited-state lifetimes. Upon aggregation into dimers, static quenching dramatically shortens the excited-state lifetime by several orders of magnitude. This difference in lifetime between monomers and dimers can be detected by photoacoustic methods, providing a sensitive contrast mechanism. This principle is being explored for the development of "smart" activatable probes in research models, where a change in the local environment (e.g., enzymatic cleavage) could trigger a shift in the monomer-dimer equilibrium, leading to a change in the photoacoustic signal. nih.govumn.edu

| Property | Principle of Functionality in Imaging | Research Application |

| Strong Optical Absorption (~660 nm) | Efficiently absorbs light in the NIR window, leading to a strong photoacoustic signal. | High-contrast photoacoustic imaging of structures in research animals. mdpi.com |

| Oxygen-Dependent Triplet Lifetime | Excited-state lifetime is quenched by molecular oxygen. | Non-invasive mapping of tissue oxygen concentration (hypoxia) in tumors. spiedigitallibrary.org |

| Monomer-Dimer Equilibrium | Monomers and dimers have vastly different excited-state lifetimes. | Development of activatable probes that respond to specific molecular events. nih.gov |

This table outlines the key photophysical properties of this compound and how they are exploited for advanced imaging in research models.

Materials Science and Optoelectronic Applications

The electron-donating nature and redox activity of the phenothiazine core in this compound make it and its derivatives attractive components for various materials science and optoelectronic applications.

In the field of photovoltaics, phenothiazine derivatives are extensively studied as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The function of the dye in a DSSC is to absorb sunlight and inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electric current. The strong electron-donating character of the phenothiazine core facilitates this process.

While many high-performance phenothiazine dyes are complex derivatives, this compound itself can function as a photosensitizer. Its suitability stems from having a Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels that are generally compatible with the TiO₂ conduction band and the redox potential of common electrolytes used in DSSCs. Research has explored its use, often in combination with other dyes, to create a composite sensitizer that can harvest a broader spectrum of sunlight. mdpi.comchalcogen.ro

A study investigating the use of a combination of four dyes, including this compound, reported that a DSSC sensitized with the composite mixture in ethanol achieved a power conversion efficiency of 3.63%. chalcogen.ro This demonstrates its potential as a component in co-sensitization strategies. Another related application that highlights its photosensitizing capability is its use in scavenger-less water photo-splitting to produce hydrogen, where it absorbs visible light and initiates the necessary electron transfer processes. mdpi.com

| DSSC Parameter | Performance with Composite Dye (including this compound) chalcogen.ro |

| Power Conversion Efficiency (PCE) | 3.63% |

| Solvent for Dye Combination | Ethanol |

This table presents the performance of a Dye-Sensitized Solar Cell using a composite dye mixture that includes this compound.

The phenothiazine scaffold is a valuable building block for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orglightpublishing.cn The electron-rich nature of the phenothiazine unit makes it an excellent hole-transporting moiety. Its unique, non-planar "butterfly" conformation can help to suppress detrimental molecular aggregation and the formation of excimers in the solid state, which is crucial for maintaining high emission efficiency in OLEDs.

While this compound itself is more known for its use as a dye and probe, its core structure is frequently incorporated into more complex molecules designed for optoelectronic applications. These derivatives are often designed as donor-π-acceptor (D-π-A) type molecules, where the phenothiazine unit acts as the electron donor. By synthetically modifying the phenothiazine core, researchers can fine-tune the electronic properties, such as the HOMO/LUMO levels and the emission color. For instance, phenothiazine derivatives have been synthesized for use as doping-free fluorescent emitters in OLEDs, achieving external quantum efficiencies of up to 4.33%. rsc.org Other research has focused on developing violet-blue emitters for OLEDs by using a phenothiazine dioxide derivative as a weak acceptor in a D-π-A structure. lightpublishing.cn

The primary role of the this compound structure in this context is as a foundational component that provides the necessary electronic and morphological properties, which are then further optimized through chemical modification for specific optoelectronic functions.

"Smart materials" are materials that respond to external stimuli, such as temperature, light, or pH, by changing their properties. This compound has been successfully integrated into such materials, creating functional composites with novel capabilities.

One notable application is in thermoresponsive hydrogels. Researchers have created hybrid interpenetrating polymer network (IPN) hydrogels containing a thermoresponsive polymer and this compound. researchgate.netfigshare.comacs.org At low temperatures, the hydrogel is swollen. As the temperature is increased to the polymer's transition temperature, the polymer collapses, making the hydrogel more porous. This change in porosity dramatically enhances the adsorption of this compound from an aqueous solution. This temperature-triggered adsorption demonstrates a "smart" functionality that could be used for applications like controlled uptake and release or environmental remediation. researchgate.netfigshare.com

Another area of application is in light-activated functional materials. By incorporating this compound into polymer structures, materials with antimicrobial properties can be created. When exposed to light of a specific wavelength (e.g., red light), the compound becomes excited and generates reactive oxygen species, such as singlet oxygen, which are effective at killing bacteria. nih.gov This creates a "smart" antimicrobial surface that is activated on demand by light.

Furthermore, the redox properties of this compound can be harnessed to control the properties of supramolecular materials. It can act as a "chain stopper" in the formation of supramolecular polymers. In its oxidized, cationic state, the planar molecule caps the ends of the growing polymer chains, keeping the material in a liquid-like "sol" state. Upon chemical reduction to its colorless, non-planar neutral form (leucomethylene blue), it no longer acts as a chain stopper, allowing the polymers to grow and entangle, forming a solid-like "gel". This redox-switchable sol-gel transition provides a mechanism for the reversible control of a material's bulk properties. nih.govacs.org

| Smart Material System | Stimulus | Response | Application Area |

| Thermoresponsive Hydrogel Composite | Temperature | Enhanced adsorption of the compound. researchgate.netfigshare.com | Controlled release, environmental remediation. |

| Polymer with Embedded Compound | Red Light | Generation of reactive oxygen species, leading to antimicrobial activity. nih.gov | Light-activated antimicrobial surfaces. |

| Supramolecular Polymer Solution | Redox (Chemical Reduction/Oxidation) | Reversible sol-gel transition. nih.gov | Switchable materials, drug delivery. |

This table summarizes the integration of this compound into various smart material systems, the stimuli they respond to, and their potential applications.

Integration with Nanomaterials for Enhanced Performance

The integration of this compound, commonly known as Methylene Blue (MB), with various nanomaterials has opened new avenues for enhancing its performance in diverse chemical research applications. nih.gov Nanomaterials provide a high surface area and unique physicochemical properties that can augment the efficacy of MB in fields such as electrochemistry and photodynamic therapy. mdpi.com By immobilizing or encapsulating MB on or within nanostructures, researchers can overcome limitations such as aggregation and improve properties like electron transfer rates and targeted delivery. umich.edunih.gov

Carbon Nanotubes (CNTs)

Carbon nanotubes serve as excellent support materials for MB in electrochemical applications. Their large surface area, high conductivity, and mechanical stability make them ideal for constructing sensitive and robust sensors. rsc.orgrsc.org When MB is adsorbed onto or electrodeposited on CNT-modified electrodes, there is a significant enhancement in the electrochemical signal. researchgate.netacs.org This is attributed to the synergistic effects between the high electrocatalytic activity of MB, which acts as an electron transfer mediator, and the excellent electrical properties of CNTs. rsc.orgrsc.org This combination facilitates faster electron transfer and allows for the detection of various analytes with higher sensitivity and lower detection limits. researchgate.netmdpi.com For instance, a sensor using MB electrodeposited on a carbon nanotube-decorated hydrogel showed enhanced performance in detecting ascorbic acid. rsc.orgrsc.org

Performance Enhancement of this compound with Carbon Nanotubes

| Nanomaterial Composite | Application | Observed Performance Enhancement | Reference |

|---|---|---|---|

| MB on CNT-decorated hydrogel | Electrochemical detection of ascorbic acid | Provides high electrocatalytic activity and facilitates oxidation of the analyte. The CNTs enhance the hydrogel's conductivity. | rsc.orgrsc.org |

| MB on amino-functionalized Multi-Walled Carbon Nanotubes (MWCNTs-NH2) | Electrochemical biosensing | Increases reversibility and peak current of MB's electrochemical signal. Allows for an accumulation step, improving the detection limit for differential pulse voltammetry to 100 nM. | researchgate.net |